molecular formula C12H13ClN6O3 B4155220 N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide

N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide

Cat. No.: B4155220
M. Wt: 324.72 g/mol
InChI Key: HLVLXSUDANAGOZ-UHFFFAOYSA-N
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Description

N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide: is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of Butyl Group: The butyl group is introduced through an alkylation reaction using butyl bromide.

    Formation of Benzamide: The benzamide moiety is synthesized by reacting 2-chloro-4-nitrobenzoic acid with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Formation of 2-chloro-4-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antihypertensive agent due to its ability to interact with angiotensin receptors.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly urease and other hydrolases.

    Chemical Biology: It serves as a probe to study the interactions of tetrazole derivatives with biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets:

    Angiotensin Receptors: The compound binds to angiotensin receptors, inhibiting their activity and thus exerting antihypertensive effects.

    Enzyme Inhibition: It inhibits enzymes such as urease by binding to their active sites, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
  • N-(2-butyl-2H-tetrazol-5-yl)-3-methoxy-2-naphthamide
  • N-(2-butyl-2H-tetrazol-5-yl)butanamide

Uniqueness

N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O3/c1-2-3-6-18-16-12(15-17-18)14-11(20)9-5-4-8(19(21)22)7-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVLXSUDANAGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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